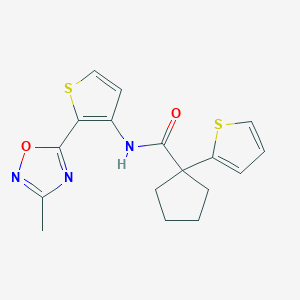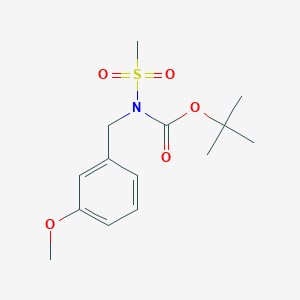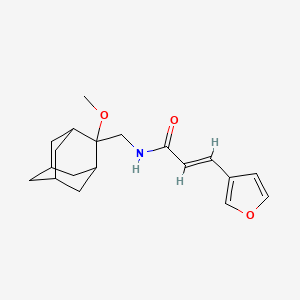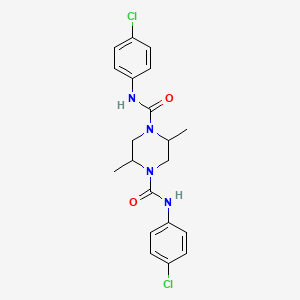
1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a piperazine derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide involves the reaction of 2,5-dimethylpiperazine with 4-chlorobenzoyl chloride followed by reaction with ammonia and then with 4-chloroaniline.
Starting Materials
2,5-dimethylpiperazine, 4-chlorobenzoyl chloride, ammonia, 4-chloroaniline
Reaction
Step 1: 2,5-dimethylpiperazine is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 1-(4-chlorobenzoyl)-2,5-dimethylpiperazine., Step 2: The product from step 1 is then reacted with ammonia to form 1-(4-chlorobenzoyl)-2,5-dimethylpiperazine-1-carboxamide., Step 3: Finally, the product from step 2 is reacted with 4-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide.
Wirkmechanismus
The exact mechanism of action of 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide is not fully understood, but it is believed to act on multiple targets within cells. 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in cell signaling pathways. Additionally, 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been shown to interact with ion channels and transporters, leading to changes in membrane potential and ion flux.
Biochemische Und Physiologische Effekte
1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and regulation of ion channel activity. These effects make 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide a valuable tool for researchers studying a wide range of biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide in lab experiments is its versatility. 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been shown to have a wide range of effects on cells and can be used in a variety of experimental settings. Additionally, 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide is relatively easy to synthesize and can be produced in large quantities for research purposes. However, one limitation of using 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide is its potential toxicity. While 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been shown to be relatively safe in lab experiments, care must be taken to ensure that it is used in appropriate concentrations and under proper laboratory conditions.
Zukünftige Richtungen
There are many potential future directions for research on 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide. One area of interest is in the development of 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide derivatives with improved efficacy and reduced toxicity. Additionally, 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide could be used in combination with other drugs to enhance their effects or reduce their toxicity. Finally, further studies are needed to fully understand the mechanisms of action of 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide and its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been used in a variety of scientific research applications due to its unique properties. One major area of research is in the field of cancer biology, where 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has been used in studies of neurological disorders, such as Parkinson's disease, due to its ability to modulate dopamine release.
Eigenschaften
IUPAC Name |
1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N4O2/c1-13-11-26(20(28)24-18-9-5-16(22)6-10-18)14(2)12-25(13)19(27)23-17-7-3-15(21)4-8-17/h3-10,13-14H,11-12H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSMXJPFPIHMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)NC2=CC=C(C=C2)Cl)C)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2910050.png)
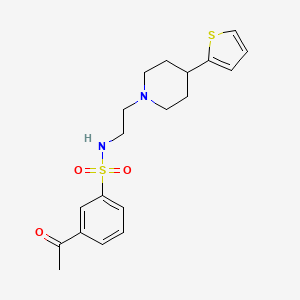
![3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile](/img/structure/B2910052.png)
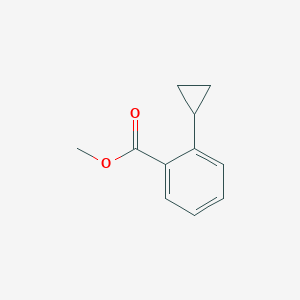
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2910055.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2910056.png)
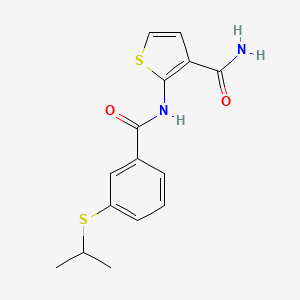
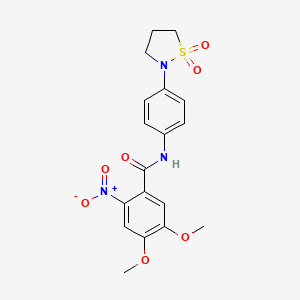
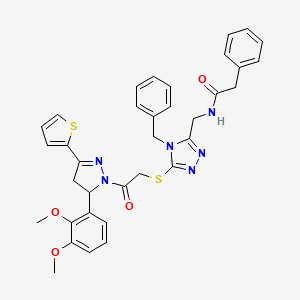
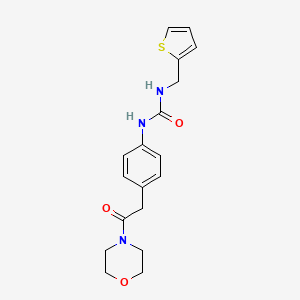
![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2910065.png)
